molecular formula C21H19N5O3 B6523491 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931704-14-2

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6523491
CAS No.: 931704-14-2
M. Wt: 389.4 g/mol
InChI Key: FGWJZHXATWRJIB-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a cyano group, at position 2 with a 5-(phenoxymethyl)furan-2-yl moiety, and at position 5 with a [3-(1H-imidazol-1-yl)propyl]amino group. The oxazole ring provides a rigid heterocyclic framework, while the imidazole and furan substituents introduce hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c22-13-18-20(24-9-4-11-26-12-10-23-15-26)29-21(25-18)19-8-7-17(28-19)14-27-16-5-2-1-3-6-16/h1-3,5-8,10,12,15,24H,4,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWJZHXATWRJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an imidazole ring, a furan moiety, and an oxazole core. These structural features contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing oxazole and imidazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to our compound showed potent inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameMechanism of ActionCancer TypeReference
Compound AApoptosis inductionBreast
Compound BCell cycle arrestLung
Compound CInhibition of angiogenesisColorectal

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, including bacteria and fungi. The presence of the imidazole ring is particularly noted for its role in enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

PathogenActivity DetectedReference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Candida albicansEffective

Anti-inflammatory Effects

Compounds with oxazole derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory cytokines and pathways such as NF-kB . This suggests that our compound may also possess similar effects, warranting further investigation.

The biological activity of This compound is likely mediated through:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
  • Gene Expression Regulation : Influencing the expression of genes related to apoptosis and inflammation.

Case Studies

A notable study explored the efficacy of a related compound in multicellular spheroid models, which mimic tumor microenvironments. The results indicated significant reductions in spheroid growth, suggesting that compounds similar to our target molecule can effectively penetrate and act within complex tissue structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name (Reference) Core Structure Key Substituents Melting Point (°C) Key Spectral Data (NMR, MS)
Target Compound 1,3-Oxazole 4-CN; 2-(5-phenoxymethylfuran); 5-[3-(imidazolyl)propylamino] N/A N/A
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-pyrroloimidazole-6-carbonitrile (14d) Pyrrolo[1,2-c]imidazole 6-CN; 3-(4-bromobenzylideneamino); 7-(4-bromophenyl) 259–260 $ ^1H $ NMR (DMSO-d6): δ 8.41 (s, 1H), 7.85–7.45 (m, 8H); MS: m/z 559 (M+H$^+$)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) Indole 3-(4-iodobenzylimidazolyl); 6-Cl >200 $ ^1H $ NMR (DMSO-d6): δ 8.24 (s, 1H), 7.80–7.10 (m, 8H); IR: 1600 cm$^{-1}$ (C=N)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-pyrazole-4-carbonitrile (8a) Pyrazole 4-CN; 1-(oxadiazolylthioacetyl); 3-CH3 177.8 (dec) $ ^1H $ NMR: δ 2.19 (s, CH3), 8.01 (s, NH2); MS: m/z 281.1 (M+H$^+$)

Key Observations

Core Heterocycles: The target’s oxazole core differs from pyrroloimidazole (14d), indole (8), and pyrazole (8a) backbones. Pyrroloimidazoles (e.g., 14d) exhibit fused-ring systems that enhance planarity and stacking interactions, whereas the target’s furan-oxazole linkage introduces conformational flexibility .

Substituent Effects: Carbonitrile Group: Present in all compared compounds, the cyano group stabilizes electronic environments, as seen in $ ^1H $ NMR shifts (e.g., δ 8.41 in 14d vs. δ 8.01 in 8a) . Halogenated Aromatics: Bromine and iodine in 14d and 8 increase molecular weight and polarizability, contrasting with the target’s phenoxymethyl group, which balances hydrophobicity and steric bulk . Imidazole Derivatives: The target’s propylamino-linked imidazole may enhance solubility compared to 8’s benzyl-substituted imidazole, which is more lipophilic .

Thermal Stability :

  • Compounds with fused aromatic systems (e.g., 14d, 8) exhibit higher melting points (>200°C) than pyrazole derivatives (8a, 177.8°C), suggesting stronger intermolecular forces in rigid frameworks .

Pharmacological Potential: Imidazole-containing compounds (e.g., 8, 14d) are associated with antimicrobial and anticancer activities due to interactions with heme proteins or DNA . The target’s furan-oxazole-imidazole architecture could similarly target enzymes like cytochrome P450 or kinases .

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